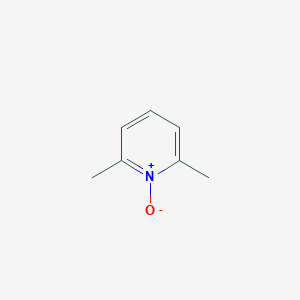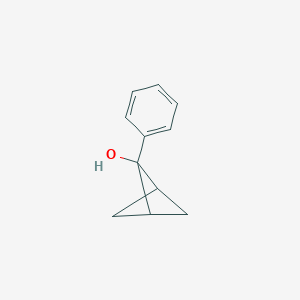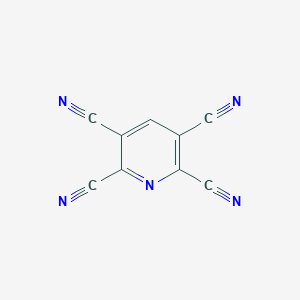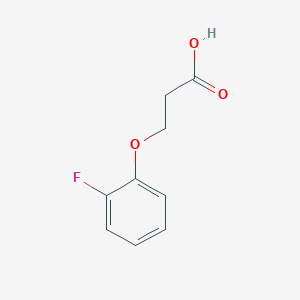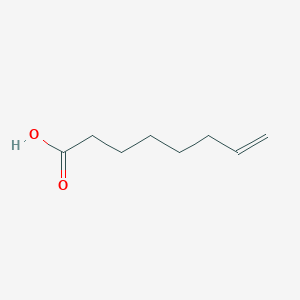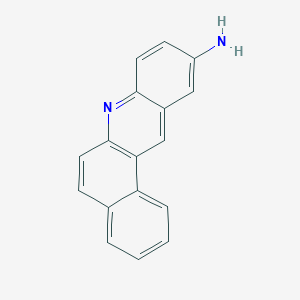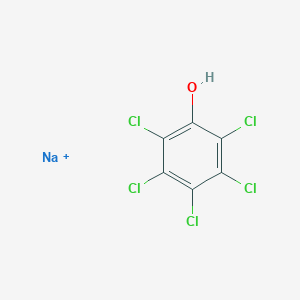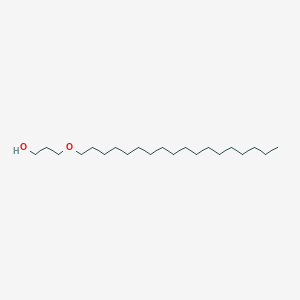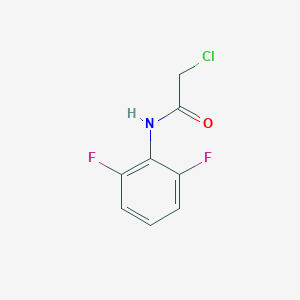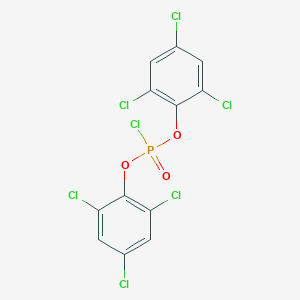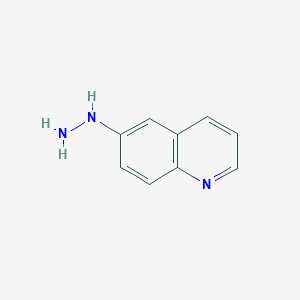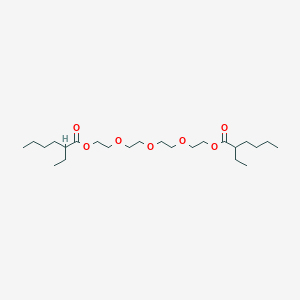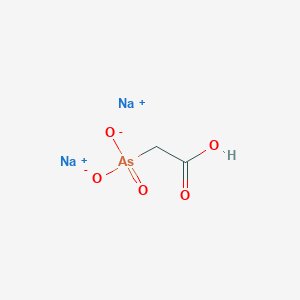
Disodium arsonoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium arsonoacetate (DSAA) is a chemical compound that has gained attention in the scientific community due to its unique properties. DSAA is a derivative of arsenic acid, and it is commonly used in laboratory experiments to study the biochemical and physiological effects of arsenic on living organisms. In
Mecanismo De Acción
Disodium arsonoacetate exerts its toxic effects by interfering with the normal functioning of cells. It is known to inhibit the activity of various enzymes and proteins, which can lead to cell death. Disodium arsonoacetate is also capable of inducing oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
Disodium arsonoacetate has been shown to have a wide range of biochemical and physiological effects on living organisms. It can cause DNA damage, inhibit protein synthesis, and alter gene expression. Disodium arsonoacetate has also been shown to affect various signaling pathways, including those involved in cell growth and proliferation. In addition, Disodium arsonoacetate has been shown to induce apoptosis, or programmed cell death, in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium arsonoacetate is a useful tool for studying the effects of arsenic on biological systems. It is relatively easy to synthesize, and its effects on cells are well-characterized. However, Disodium arsonoacetate has some limitations as well. It is highly toxic and must be handled with care. In addition, its effects on cells may not accurately reflect the effects of arsenic in vivo.
Direcciones Futuras
There are several future directions for the study of Disodium arsonoacetate. One area of research is the development of new drugs that can target the specific biochemical pathways affected by Disodium arsonoacetate. Another area of research is the investigation of the effects of arsenic on epigenetic modifications, such as DNA methylation and histone acetylation. Finally, the use of Disodium arsonoacetate in the study of arsenic metabolism and detoxification pathways is an area of active research.
Conclusion:
Disodium arsonoacetate is a valuable tool for studying the effects of arsenic on biological systems. Its synthesis is relatively simple, and its effects on cells are well-characterized. However, due to its toxicity, it must be handled with care. Disodium arsonoacetate has been used extensively in scientific research to investigate the mechanism of arsenic toxicity and its role in the development of diseases such as cancer. There are several future directions for research on Disodium arsonoacetate, including the development of new drugs and the investigation of epigenetic modifications.
Métodos De Síntesis
Disodium arsonoacetate can be synthesized by the reaction of arsenic acid with sodium acetate. The reaction takes place in an aqueous medium, and the resulting product is a white crystalline solid. The purity of the Disodium arsonoacetate can be increased by recrystallization. The synthesis of Disodium arsonoacetate is relatively simple and cost-effective, making it a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Disodium arsonoacetate has been extensively used in scientific research to study the effects of arsenic on biological systems. It has been used in various experiments to investigate the mechanism of arsenic toxicity and its role in the development of diseases such as cancer. Disodium arsonoacetate has also been used to study the effects of arsenic on gene expression, protein synthesis, and cellular signaling pathways.
Propiedades
Número CAS |
126-82-9 |
|---|---|
Nombre del producto |
Disodium arsonoacetate |
Fórmula molecular |
C2H3AsNa2O5 |
Peso molecular |
227.94 g/mol |
Nombre IUPAC |
disodium;2-arsonatoacetic acid |
InChI |
InChI=1S/C2H5AsO5.2Na/c4-2(5)1-3(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |
Clave InChI |
DXAPLJQWRWMWHF-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C(C(=O)O)[As](=O)([O-])[O-].[Na+].[Na+] |
Otros números CAS |
126-82-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



